molecular formula C10H14FNO B13057040 (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL

Cat. No.: B13057040
M. Wt: 183.22 g/mol
InChI Key: IELIGXRCKRVDSD-GMSGAONNSA-N
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Description

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceuticals. Its unique structure, featuring a fluorine and methyl group on the phenyl ring, contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The ketone can be reduced back to the alcohol using reducing agents such as sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 1-(2-fluoro-4-methylphenyl)ethanone.

    Reduction: this compound.

    Substitution: Derivatives with different functional groups replacing the amino group.

Scientific Research Applications

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and molecular interactions.

    Industrial Applications: It may be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoro-4-methylphenyl)ethan-1-amine: A structurally similar compound with a different substitution pattern.

    1-(2-fluoro-4-methylphenyl)ethanone: The ketone analog of the compound.

    2-({2-fluoro-4-methyl-5-[®-(2,2,2-trifluoroethyl)sulfinyl]phenyl}imino)-3-(2,2,2-trifluoroethyl)-1,3-thiazolidin-4-one: A compound with a similar fluorine substitution pattern.

Uniqueness

(1S,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2-fluoro-4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14FNO/c1-6-3-4-8(9(11)5-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m1/s1

InChI Key

IELIGXRCKRVDSD-GMSGAONNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)F

Origin of Product

United States

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